Clozapine D2 Receptor Occupancy is 16-68% vs. Risperidone (63-89%) and Olanzapine (43-89%)
In a clinical PET imaging study of 44 patients with schizophrenia, clozapine (75-900 mg/day) demonstrated striatal D2 receptor occupancy of 16-68%, which is substantially lower than the occupancy achieved by risperidone (63-89% at 2-12 mg/day) and olanzapine (43-89% at 5-60 mg/day) [1]. This lower and more variable D2 occupancy is a key differentiator of clozapine's mechanism of action and its reduced propensity for extrapyramidal side effects [1].
| Evidence Dimension | Striatal dopamine D2 receptor occupancy in vivo |
|---|---|
| Target Compound Data | 16% to 68% |
| Comparator Or Baseline | Risperidone: 63% to 89%; Olanzapine: 43% to 89% |
| Quantified Difference | Clozapine occupancy range lower bound is ~47 percentage points below risperidone's lower bound; upper bound is ~21 points below risperidone's upper bound. |
| Conditions | [11C]raclopride PET imaging in 44 schizophrenia patients at steady-state dosing. |
Why This Matters
This quantitative difference in D2 occupancy is the primary mechanistic explanation for clozapine's lower risk of extrapyramidal symptoms and prolactin elevation, making it a preferred choice for patients with a history of EPS or Parkinson's disease comorbidity.
- [1] Kapur S, Zipursky RB, Remington G. Clinical and theoretical implications of 5-HT2 and D2 receptor occupancy of clozapine, risperidone, and olanzapine in schizophrenia. Am J Psychiatry. 1999;156(2):286-293. View Source
